(1H-Indazol-6-yl)methanamine dihydrochloride - 267413-23-0

(1H-Indazol-6-yl)methanamine dihydrochloride

Catalog Number: EVT-3517988
CAS Number: 267413-23-0
Molecular Formula: C8H11Cl2N3
Molecular Weight: 220.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1H-Indazoles are a class of heterocyclic compounds featuring a benzene ring fused to a pyrazole ring. [, ] These compounds are considered privileged scaffolds in drug discovery due to their diverse biological activities. [] While rare in nature, [] they have shown promise as potential therapeutic agents for various diseases, including cancer, inflammation, and microbial infections. [3, 5, 7-10, 29]

Synthesis Analysis
  • Classical Schiff-base reaction: This method was employed to synthesize a novel molecular emissive probe by reacting 1H-indazole-6-carboxaldehyde with tetraethylenepentamine. []
  • Scaffold hopping strategy: This approach led to the discovery of potent Polo-like kinase 4 (PLK4) inhibitors, specifically (E)-4-(3-arylvinyl-1H-indazol-6-yl)pyrimidin-2-amine derivatives, by modifying existing PLK4 inhibitor scaffolds. []
  • Multi-step synthesis: This method, involving N-methylation, catalytic reduction, nucleophilic substitution, and alkylated reaction starting from 3-methyl-6-nitro-1H-indazole, was used to synthesize N-(2′-arylaminepyrimidin-4′-yl)-N,2,3-trimethyl-2H-indazol-6-amine derivatives as potential antitumor agents. []
Molecular Structure Analysis

The molecular structure of 1H-indazole derivatives is characterized by the planar nature of the indazole ring system. [, ] The spatial arrangement of substituents attached to the indazole core significantly influences the biological activity of these compounds. [, , ] For instance, the stereochemistry at specific positions in PLK4 inhibitors has been shown to impact their potency and drug-like properties. []

Mechanism of Action

The mechanism of action for many 1H-indazole derivatives, particularly those investigated as potential anticancer agents, involves kinase inhibition. [, , , , ] Kinases play a crucial role in cell signaling and are frequently dysregulated in various cancers. By inhibiting specific kinases, these compounds can disrupt cancer cell growth and proliferation.

  • PLK4 inhibitors: These compounds inhibit the activity of PLK4, a kinase vital for centriole duplication, ultimately leading to mitotic disorders and apoptosis in cancer cells. []
  • FLT3 inhibitors: 2-(1H-Indazol-6-yl)-1H-benzo[d]imidazole derivatives have been identified as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), a validated therapeutic target for acute myeloid leukemia (AML). [] These inhibitors exhibit strong inhibitory activity against FLT3 and its mutants.
  • RIP2 inhibitors: 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine (GSK583) is a highly potent and selective inhibitor of RIP2 kinase, a central component of the innate immune system. [] Inhibiting RIP2 kinase can modulate downstream signaling pathways involved in inflammatory responses.
Physical and Chemical Properties Analysis
  • Solubility: Some derivatives are reported to be soluble in water and methanol, while others are insoluble in solvents like toluene and hexanes. []
  • Melting point: The melting points of different derivatives vary depending on their specific structures and substituents. [, ]
Applications
  • Anticancer agents: 1H-Indazole derivatives have shown significant promise as anticancer agents, targeting various kinases involved in cancer cell growth and proliferation. Examples include:
    • PLK4 inhibitors: (E)-4-(3-arylvinyl-1H-indazol-6-yl)pyrimidin-2-amine derivatives exhibit potent inhibitory activity against PLK4 and have demonstrated efficacy in preclinical models of breast cancer. []
    • FLT3 inhibitors: 2-(1H-Indazol-6-yl)-1H-benzo[d]imidazol derivatives are potent inhibitors of FLT3 and its mutants, making them promising candidates for AML therapeutics. []
  • Anti-inflammatory agents: Some 1H-indazole derivatives, such as GSK583, can inhibit RIP2 kinase, a key player in inflammatory responses, suggesting potential applications in treating inflammatory diseases. []
  • Antimicrobial agents: Certain 1H-indazole derivatives exhibit antimicrobial activity against both Gram-negative and Gram-positive bacteria, as well as antifungal properties. [, , ] This highlights their potential as a source of novel antimicrobial agents.
  • Antioxidant agents: Recent studies have demonstrated the antioxidant potential of several N-(6-indazolyl) benzenesulfonamide derivatives. [] These compounds showed significant radical scavenging activities in DPPH and ABTS assays, indicating their ability to neutralize harmful free radicals.
  • Molecular probes: The synthesis of a novel molecular emissive probe based on the 1H-indazole scaffold suggests potential applications in imaging and sensing technologies. []

(E)-3-((1H-Indazol-6-yl)methylene)indolin-2-ones

Compound Description: This class of compounds, particularly exemplified by compound 50 designated as CFI-400437 [], acts as potent inhibitors of Polo-like kinase 4 (PLK4). These compounds exhibit antiproliferative activity and have been studied in xenograft models for their potential in cancer therapy.

Relevance: (E)-3-((1H-Indazol-6-yl)methylene)indolin-2-ones share a core 1H-indazole structure with (1H-Indazol-6-yl)methanamine dihydrochloride. The key difference lies in the substituent at the 6-position of the indazole ring. While (1H-Indazol-6-yl)methanamine dihydrochloride has a methanamine group, this class of compounds features an (E)-methyleneindolin-2-one substituent at the same position []. This structural similarity suggests potential overlapping biological activities or similar mechanisms of action, making them relevant for comparison.

2-(1H-indazol-6-yl)spiro[cyclopropane-1,3'-indolin]-2'-ones

Compound Description: These compounds represent a bioisosteric evolution from the (E)-3-((1H-Indazol-6-yl)methylene)indolin-2-one class []. This modification aimed to improve drug-like properties, introducing two stereogenic centers.

Relevance: This class of compounds retains the 1H-indazole core of (1H-Indazol-6-yl)methanamine dihydrochloride but incorporates a spiro[cyclopropane-1,3'-indolin]-2'-one substituent at the 6-position of the indazole ring. This complex substituent replaces the simpler methanamine group of (1H-Indazol-6-yl)methanamine dihydrochloride, indicating a significant structural modification while maintaining the core indazole moiety [].

(1R,2S)-2-(3-((E)-4-(((cis)-2,6-Dimethylmorpholino)methyl)styryl)-1H-indazol-6-yl)-5'-methoxyspiro[cyclopropane-1,3'-indolin]-2'-one (CFI-400945)

Compound Description: This compound, identified as CFI-400945 [], emerged as a potent, orally active antitumor agent within the 2-(1H-indazol-6-yl)spiro[cyclopropane-1,3'-indolin]-2'-ones class. It demonstrates potent inhibition of PLK4.

(E)-4-(3-arylvinyl-1H-indazol-6-yl)pyrimidin-2-amine derivatives

Compound Description: This series of compounds was developed as potent PLK4 inhibitors with a concise structure using a scaffold-hopping strategy []. Compound 14i within this series showed excellent potency in vitro and significant antitumor efficacy in breast cancer models.

Properties

CAS Number

267413-23-0

Product Name

(1H-Indazol-6-yl)methanamine dihydrochloride

IUPAC Name

1H-indazol-6-ylmethanamine;dihydrochloride

Molecular Formula

C8H11Cl2N3

Molecular Weight

220.1 g/mol

InChI

InChI=1S/C8H9N3.2ClH/c9-4-6-1-2-7-5-10-11-8(7)3-6;;/h1-3,5H,4,9H2,(H,10,11);2*1H

InChI Key

XPTDZVFKAYVVAV-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1CN)NN=C2.Cl.Cl

Canonical SMILES

C1=CC2=C(C=C1CN)NN=C2.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.